2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Overview
Description
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a useful research compound. Its molecular formula is C20H18Cl2N2O5 and its molecular weight is 437.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate is 436.0592771 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Potential and Synthesis Methods
- Polyethyleneglycol Bound Sulfonic Acid (PEG-OSO3H) as a catalyst has been used for synthesizing compounds with significant antiviral activity, highlighting the importance of efficient, eco-friendly synthetic methods in developing potential antiviral agents (Naidu et al., 2012).
Molecular Structure Analysis and Computational Chemistry
- Molecular Structure and Spectroscopic Analysis of similar compounds has been conducted to understand their structural characteristics and potential interactions, providing a foundation for exploring the properties of new compounds (Kumar et al., 2014).
Reactive Compound Studies and Biological Implications
- Methylglyoxal (MG) Research highlights the formation and biological implications of highly reactive compounds, relevant to understanding the biochemical roles and potential therapeutic applications of reactive molecular entities (Nemet et al., 2006).
Advanced Material and Chemical Synthesis
- Photobase Generators utilizing oxime-urethane derivatives demonstrate the innovative approaches to material processing and synthesis, which could be relevant in contexts requiring precise photochemical reactions (Chae, 1998).
Novel Compound Synthesis and Characterization
- Xanthone Derivatives provide insights into the synthesis and biological activities of complex organic molecules, underscoring the diversity of chemical modifications possible for therapeutic and research applications (Pinto, Sousa, & Nascimento, 2005).
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O5/c1-12-2-4-13(5-3-12)20(28)24-9-18(26)23-10-19(27)29-11-17(25)15-7-6-14(21)8-16(15)22/h2-8H,9-11H2,1H3,(H,23,26)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTSZWMYDHYAKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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